Physicochemical Profiling and Synthetic Applications of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic Acid
Physicochemical Profiling and Synthetic Applications of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic Acid
An In-Depth Technical Guide for Drug Discovery and Chemical Biology
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is critical for optimizing both the synthetic tractability and the pharmacokinetic profile of lead compounds. 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid (CAS: 1704064-32-3)[1] represents a highly specialized molecular scaffold that bridges transition-metal catalysis with medicinal chemistry. This whitepaper provides an authoritative, data-driven analysis of its physicochemical properties, analytical characterization, and application in Suzuki-Miyaura cross-coupling, emphasizing the mechanistic causality behind experimental protocols.
Molecular Architecture & Physicochemical Properties
The architecture of this compound is defined by three distinct functional domains, each dictating specific chemical behaviors:
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Phenylboronic Acid Core: Acts as the electrophile-engaging handle in palladium-catalyzed cross-coupling reactions.
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Propoxy Linker: Provides spatial flexibility, allowing the terminal basic group to extend into solvent-exposed regions of a target protein.
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Piperazine Terminus: A basic, nitrogen-containing heterocycle that drastically alters the physicochemical landscape of the molecule, acting as a solubilizing moiety.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of the compound, highlighting the causality behind its behavior in solution.
| Property | Value | Causality / Significance |
| CAS Number | 1704064-32-3[1] | Unique chemical identifier for regulatory and procurement tracking. |
| Molecular Formula | C14H23BN2O3[1] | Defines the atomic composition and isotopic distribution. |
| Molecular Weight | 278.16 g/mol [2] | Critical for precise stoichiometric calculations in catalytic cycles. |
| Piperazine pKa | ~9.73 (secondary N), ~5.35 (tertiary N)[3] | Dictates ionization at physiological pH (7.4), ensuring the secondary amine is protonated to enhance aqueous solubility[4]. |
| Boronic Acid pKa | ~8.5 - 9.0 | Requires the reaction microenvironment to reach pH > 9 to efficiently form the reactive boronate anion required for transmetalation[5]. |
Mechanistic Insight: The inherent hydrophilicity of the piperazine core improves aqueous solubility, a highly desirable trait for both oral and intravenous drug formulations[3]. However, the presence of the boronic acid introduces an equilibrium challenge: in neutral aqueous media, boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.
Analytical Characterization Workflows
To ensure the integrity of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid before deployment in complex syntheses, a self-validating analytical workflow is required.
Protocol 1: LC-MS Purity and Stability Profiling
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Causality: Standard neutral LC-MS methods often result in broad, tailing peaks for boronic acids due to on-column boroxine formation and interaction with residual silanols. The addition of an acidic modifier is mandatory to maintain the piperazine in a fully protonated state (improving peak shape) and to shift the equilibrium away from boroxine anhydrides.
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Step 1: Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 10 µg/mL using a 50:50 mixture of H₂O/MeCN.
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Step 2: Chromatographic Separation: Utilize a sub-2 µm C18 column. Run a gradient elution from 5% to 95% Acetonitrile over 5 minutes. Crucial: Both aqueous and organic mobile phases must contain 0.1% Formic Acid (v/v).
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Step 3: Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor for the protonated parent mass [M+H]+ at m/z 279.1.
Analytical workflow for boronic acid validation, emphasizing pH control.
Synthetic Utility: Suzuki-Miyaura Cross-Coupling
The primary synthetic application of this compound is the [6]. The reaction conjoins the arylboronic acid with an organohalide to form a biaryl carbon-carbon bond.
The Role of the Base and Water
A common misconception is that the base merely neutralizes the acid generated during the reaction. In reality, the base plays a direct mechanistic role. The neutral boronic acid is a poor nucleophile and cannot undergo transmetalation. The addition of an aqueous base (e.g., K2CO3 or NaOH ) converts the boronic acid into a tetrahedral boronate anion [ArB(OH)3]− . This boronate species is significantly more nucleophilic and is the actual intermediate that reacts with the Palladium(II) complex during transmetalation[5],[7].
Protocol 2: Standardized Suzuki-Miyaura Coupling
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Step 1: Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 equivalent of the target aryl halide, 1.2 equivalents of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid, and 3.0 equivalents of K2CO3 .
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Step 2: Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and Water. Causality: The water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex[8].
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Step 3: Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst and to suppress homocoupling of the boronic acid.
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Step 4: Catalyst Addition: Add 0.05 equivalents (5 mol%) of Pd(dppf)Cl2 . Heat the reaction mixture to 85°C for 4–12 hours, monitoring completion via LC-MS.
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Step 5: Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. The piperazine moiety may cause the product to partition into the aqueous layer if the pH is too low; ensure the aqueous layer is adjusted to pH > 10 before extraction.
Catalytic cycle of the Suzuki-Miyaura reaction highlighting base activation.
Pharmacokinetic Implications in Drug Design
The integration of the 3-(piperazin-1-yl)propoxy motif into a drug candidate is a deliberate design choice. The piperazine ring is a "privileged scaffold" in medicinal chemistry[3].
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Solubility Enhancement: By introducing a basic amine (pKa ~9.73)[9], the molecule can easily form stable, water-soluble salts (e.g., hydrochloride or mesylate salts), which is critical for oral bioavailability.
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Target Engagement: The flexible propoxy linker allows the piperazine ring to reach out of hydrophobic binding pockets (such as the ATP-binding hinge region of kinases) and interact with solvent-exposed acidic residues via ionic bonds or hydrogen bonding.
References
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NextSDS Chemical Database - 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid. NextSDS. 1
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BIOFOUNT Reagents - 1704064-32-3 Properties. BIOFOUNT. 2
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A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. 3
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Piperazine | C4H10N2 | CID 4837 - PubChem, National Institutes of Health (NIH). 4
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pKa Values of Some Piperazines at (298, 303, 313, and 323) K - Journal of Chemical & Engineering Data, University of Regina.9
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Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate. 5
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). 7
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The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. 10
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Suzuki-Miyaura Coupling Overview - Chemistry LibreTexts.8
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Suzuki reaction - Wikipedia.6
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- 1. nextsds.com [nextsds.com]
- 2. 1704064-32-3|4-甲基-3-(3-(哌嗪-1-基)丙氧基)苯基硼酸|4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronicacid|-范德生物科技公司 [bio-fount.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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